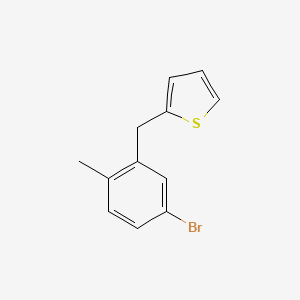

2-(5-Bromo-2-methylbenzyl)thiophene

Description

Propriétés

IUPAC Name |

2-[(5-bromo-2-methylphenyl)methyl]thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrS/c1-9-4-5-11(13)7-10(9)8-12-3-2-6-14-12/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVRPLWSXFEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidiabetic Agent

One of the primary applications of 2-(5-bromo-2-methylbenzyl)thiophene is as an intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes mellitus. This compound plays a crucial role in lowering blood glucose levels by promoting the excretion of glucose through urine, thereby improving glycemic control and reducing body weight in diabetic patients .

Mechanism of Action

Canagliflozin works by inhibiting the SGLT2 protein, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this protein, Canagliflozin increases glucose excretion and lowers blood sugar levels. The synthesis pathway involving this compound is notable for its efficiency and cost-effectiveness, making it a valuable compound in pharmaceutical manufacturing .

Synthesis and Preparation Methods

The preparation of this compound involves several synthetic routes that highlight its versatility. The following table summarizes key synthesis methods:

These methods illustrate the compound's potential not only as a pharmaceutical intermediate but also as a subject for further research in synthetic organic chemistry.

Case Study: Synthesis of Canagliflozin

A detailed study focused on the synthesis of Canagliflozin using this compound demonstrated the compound's effectiveness as an intermediate. The researchers reported that using inexpensive starting materials led to significant cost reductions in the production process while maintaining high yields .

Research Insights

Recent studies have explored modifications to the thiophene ring to enhance biological activity or alter pharmacokinetic properties. For example, substituting different halogens or alkyl groups could potentially improve efficacy or reduce side effects associated with existing SGLT2 inhibitors .

Mécanisme D'action

The mechanism by which 2-(5-bromo-2-methylbenzyl)thiophene exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituted Benzyl-Thiophene Derivatives

Compound A : 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

- CAS : 1034305-17-3

- Molecular Formula : C₁₅H₁₀BrFS

- Molecular Weight : 321.21 g/mol

- Key Differences :

- Replaces the thiophene ring with a benzo[b]thiophene core, enhancing aromatic conjugation.

- Substitutes the methyl group with fluorine at the 2-position of the benzyl ring.

- Fluorine’s electronegativity may alter metabolic stability compared to the methyl group in the target compound.

Compound B : 2-(4-Bromophenyl)-5-phenylthiophene

- CAS : 118621-30-0

- Molecular Formula : C₁₆H₁₁BrS

- Molecular Weight : 315.23 g/mol

- Key Differences: Lacks the benzyl substituent; bromine is directly attached to a phenyl ring at the 4-position.

- Implications :

Halogen-Swapped Analogs

Compound C : 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

- CAS : 898566-17-1

- Molecular Formula : C₁₈H₁₄FIS

- Molecular Weight : 408.27 g/mol

- Key Differences :

- Replaces bromine with iodine at the 5-position of the benzyl group.

- Implications :

Heterocyclic Core Variants

Compound D : 2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-thiophenecarbonitrile

- CAS : N/A (from )

- Key Differences :

- Incorporates a benzothiazole moiety fused to the thiophene ring.

- Implications: The electron-withdrawing cyano group enhances electronic properties for optoelectronic applications . Demonstrates lower reactivity in arylation reactions compared to furan analogs (12.4% vs. 24.7% yield) .

Data Table: Structural and Functional Comparison

Activité Biologique

2-(5-Bromo-2-methylbenzyl)thiophene is an organic compound notable for its potential biological activities, particularly in the fields of diabetes management and cancer research. This article synthesizes existing literature to provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₁₈H₁₄Br

- Molecular Weight : 361.27 g/mol

- Structure : Contains a thiophene ring substituted with a bromo-methylphenyl group.

Antidiabetic Properties

This compound has been identified as a significant intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used for treating type 2 diabetes mellitus. By inhibiting SGLT2, this compound aids in reducing glucose reabsorption in the kidneys, thereby lowering blood sugar levels in diabetic patients.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. Although extensive research is still needed, initial findings indicate that it interacts with biological pathways involved in cell proliferation and apoptosis.

Research indicates that this compound may affect various metabolic pathways, particularly those related to glucose metabolism. It has been identified as a substrate for cytochrome P450 enzymes, which could influence its pharmacokinetics and potential drug-drug interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions, including:

- Coupling Reaction : Involves the reaction between 2-bromothiophene and p-bromofluorobenzene.

- Friedel-Crafts Reaction : Utilizes 2-methyl-5-bromobenzoic acid with thiophene derivatives to form the desired compound .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Antidiabetic Activity | Demonstrated that this compound effectively lowers blood sugar levels by inhibiting SGLT2. |

| Preliminary Cancer Research | Suggested potential anticancer effects; however, further validation is necessary to confirm these findings. |

| Metabolic Pathway Analysis | Identified interactions with cytochrome P450 enzymes indicating possible implications for drug metabolism and interactions. |

Q & A

Q. What are the optimized synthetic routes for 2-(5-Bromo-2-methylbenzyl)thiophene, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. A validated method uses 2-methyl-5-bromotoluene as a starting material, reacting with thiophene derivatives in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) and triethylsilane in a DCM/acetonitrile mixture. The reaction proceeds at 35°C under inert atmosphere, achieving >95% conversion in 45 minutes. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product . Key factors include stoichiometric control of BF₃ (3 equiv.) and temperature stability to avoid side reactions like over-alkylation.

Q. How can researchers validate the purity and structural identity of this compound?

Use a combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For example:

- ¹H NMR (CDCl₃): δ 7.3–7.1 (aromatic protons), 4.2 (s, 2H, -CH₂-), 2.5 (s, 3H, -CH₃) .

- FT-IR : Peaks at 730 cm⁻¹ (C-Br stretch) and 1670–1590 cm⁻¹ (thiophene ring vibrations) confirm functional groups .

- Melting point : Compare observed values (e.g., 129–130°C) with literature data to assess crystallinity .

Q. What solvent systems are suitable for recrystallizing this compound?

Recrystallization in chloroform/hexane (1:3 v/v) or ethyl acetate/methanol gradients is effective. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, THF) but low solubility in water, requiring slow cooling to avoid oiling out .

Advanced Research Questions

Q. How does electronic coupling through the thiophene ring influence the compound’s electrochemical properties?

Cyclic voltammetry (CV) and EPR studies show that the thiophene moiety mediates electronic coupling between substituents. For analogues, oxidation potentials shift by ~0.2 V when electron-withdrawing groups (e.g., -Br) are introduced, altering HOMO/LUMO levels. Computational modeling (DFT/B3LYP) can quantify charge delocalization, with sulfur’s lone pairs contributing to π-conjugation .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

A 2019 study on anti-gastric cancer activity was retracted due to irreproducible cytotoxicity data . To validate findings:

- Perform dose-response assays (e.g., IC₅₀) across multiple cell lines (e.g., AGS, MKN-45).

- Use orthogonal methods like flow cytometry (apoptosis) and Western blotting (caspase-3 activation) to confirm mechanisms .

- Compare results with structurally similar compounds (e.g., 5-(4-fluorophenyl)thiophene derivatives) to isolate structure-activity relationships .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model transition states for Suzuki-Miyaura couplings. Key parameters:

Q. What are the challenges in characterizing degradation products under acidic/basic conditions?

Hydrolysis of the thiophene ring under strong acid (HCl, 6M) generates sulfonic acid derivatives , identified via LC-MS/MS. For stability studies:

- Use accelerated stability testing (40°C/75% RH) with HPLC monitoring.

- Mass fragmentation patterns (e.g., m/z 321 → 243 [loss of Br]) help track degradation pathways .

Methodological Considerations

Q. How to design a SAR study for this compound derivatives?

- Core modifications : Replace -Br with -CN/-NO₂ to assess electronic effects.

- Side-chain variations : Introduce heterocycles (e.g., triazoles) via click chemistry.

- In silico screening : Use AutoDock Vina to predict binding affinities for targets like EGFR or COX-2 .

Q. What spectroscopic techniques differentiate polymorphic forms of this compound?

- PXRD : Distinct diffraction peaks at 2θ = 12.4°, 18.7° for Form I vs. 11.9°, 20.1° for Form II.

- DSC : Endothermic peaks at 130°C (Form I) and 127°C (Form II) indicate lattice energy differences .

Data Reproducibility and Validation

Q. How to address discrepancies in reported melting points or spectral data?

Cross-validate with certified reference standards (e.g., Canagliflozin impurity 52, CAS 1030825-20-7) . Ensure NMR solvents are deuterated and moisture-free, as residual protons (e.g., H₂O in DMSO-d₆) can skew integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.